(2R)-1-(2-methoxyphenyl)propan-2-ol

Chiral Chromatography Enantiomeric Purity Process Development

(2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral arylpropanol derivative characterized by a single stereogenic center, with the (R)-configuration specified at the hydroxyl-bearing carbon. This compound, with molecular formula C10H14O2 and molecular weight 166.22 g/mol, serves as a versatile building block in the asymmetric synthesis of pharmaceutical intermediates and fine chemicals.

Molecular Formula C10H14O2
Molecular Weight 166.22
CAS No. 415679-38-8
Cat. No. B2373730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(2-methoxyphenyl)propan-2-ol
CAS415679-38-8
Molecular FormulaC10H14O2
Molecular Weight166.22
Structural Identifiers
SMILESCC(CC1=CC=CC=C1OC)O
InChIInChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1
InChIKeyROVATSABYKBNCG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-1-(2-methoxyphenyl)propan-2-ol (CAS 415679-38-8): A Key Chiral Arylpropanol Scaffold for Enantioselective Synthesis


(2R)-1-(2-methoxyphenyl)propan-2-ol is a chiral arylpropanol derivative characterized by a single stereogenic center, with the (R)-configuration specified at the hydroxyl-bearing carbon [1]. This compound, with molecular formula C10H14O2 and molecular weight 166.22 g/mol, serves as a versatile building block in the asymmetric synthesis of pharmaceutical intermediates and fine chemicals . Its primary value lies in its enantiopure nature, which is essential for constructing molecules where stereochemistry dictates biological activity or material properties .

Stereocenter (R)-configuration defined
Workflow Asymmetric synthesis building block
Quality Attribute Enantiopurity verified by chiral HPLC

Why (2R)-1-(2-methoxyphenyl)propan-2-ol Cannot Be Substituted with Racemates or Positional Isomers


In chiral synthesis, the stereochemical configuration of an intermediate is critical, as it directly influences the stereochemical outcome of downstream products. Substituting (2R)-1-(2-methoxyphenyl)propan-2-ol with its racemate (CAS 15541-26-1) or the (S)-enantiomer (CAS 131864-73-8) would lead to the formation of undesired diastereomers or enantiomers in the final product, which can compromise biological activity, pharmacological selectivity, or even introduce toxicity . Additionally, positional isomers, such as 2-(2-methoxyphenyl)propan-2-ol, possess different reactivity and spatial orientation, rendering them unsuitable for reactions requiring a specific aryl-substitution pattern . Therefore, procurement decisions must be based on enantiopurity and structural fidelity.

Racemate or (S)-enantiomer may shift stereochemical outcome and require enantiomer-specific validation.

Positional isomers alter aryl-substitution pattern, potentially changing reactivity and downstream product profile.

Quantitative Evidence for (2R)-1-(2-methoxyphenyl)propan-2-ol: Comparative Data for Informed Procurement


Enantiopurity vs. Racemic Mixture: Chiral Resolution Efficiency

Direct chiral HPLC analysis demonstrates that (2R)-1-(2-methoxyphenyl)propan-2-ol can be resolved from its enantiomer with a retention time difference of ≥2 min on a Chiralpak® AD-H column, allowing for reliable enantiopurity assessment . In contrast, the racemic mixture requires resolution, which reduces the maximum theoretical yield of the desired enantiomer to 50% due to the equal distribution of both enantiomers .

Chiral Resolution Efficiency
Head-to-head comparison
>=2 min retention time difference from (S)-enantiomer
Racemic resolution max yield 50% of target enantiomer
Supports procurement of pre-resolved enantiomer to avoid resolution-related yield loss.
Chiralpak® AD-H, hexane/isopropanol (90:10)
Chiral Chromatography Enantiomeric Purity Process Development

Comparative Synthesis Yield: Asymmetric vs. Racemic Routes

A one-step synthesis protocol reports quantitative yield for the title compound using adapted Vilsmeier conditions [1]. This contrasts with traditional racemic synthesis methods, which typically yield only 77-82% for related arylaminopropanols [2]. While direct data for the target compound is limited, class-level inference suggests that asymmetric routes to enantiopure products often require more steps but can achieve higher overall yields when factoring in avoided resolution losses.

Synthetic Yield
Class-level inference
Quantitative yield (reported) vs 77–82% for racemic analogs
One-step protocol vs traditional racemic synthesis
Suggests higher atom economy when resolution step is avoided.
Vilsmeier conditions, class-level comparison
Asymmetric Synthesis Process Yield Green Chemistry

Structural Specificity in Beta-Adrenergic Antagonist Design

Studies on 2-methoxyphenylethanolamines demonstrate that the introduction of a 2-methoxy substituent significantly modulates beta-adrenergic antagonistic properties compared to unsubstituted or 4-substituted analogs [1]. The (R)-enantiomer of 1-(2-methoxyphenyl)propan-2-ol serves as a critical chiral template for constructing such pharmacologically active amines. The specific (R)-configuration is often required for optimal receptor binding and selectivity, as observed in related beta-blocker intermediates like (1R)-1-(2-methoxyphenyl)-1-propanol .

Beta-Adrenergic SAR
Cross-study comparable
2-Methoxy substitution qualitatively alters beta-adrenergic antagonism
Compared to unsubstituted or 4-substituted analogs
Defined (R)-stereochemistry supports receptor binding study design.
In vitro receptor binding assays
Beta-Blocker Structure-Activity Relationship Cardiovascular

Purity Specification for Reliable Downstream Chemistry

Commercial suppliers report standard purities of ≥95% for (2R)-1-(2-methoxyphenyl)propan-2-ol, with batch-specific QC data (NMR, HPLC) available to ensure consistency . While purity data for the racemic analog (CAS 15541-26-1) is similar, the enantiopure nature of the (R)-form is verified by chiral HPLC, providing a critical quality attribute absent from the racemate's certificate of analysis . This verification ensures that the compound will perform predictably in stereospecific reactions.

Purity & Enantiopurity
Supporting evidence
>=95% purity with chiral HPLC verification
Batch-specific QC data available
Ensures enantiopurity for stereospecific reactions.
Commercial supplier specifications
Purity QC Specifications Reproducibility

Cost-Benefit of Pre-Resolved vs. Racemic Material

The racemic mixture of 1-(2-methoxyphenyl)propan-2-ol (CAS 15541-26-1) is available at lower cost per gram; however, resolution via chiral HPLC or diastereomeric salt formation incurs additional processing costs and material losses (max 50% yield of desired enantiomer) . For research quantities, the (R)-enantiomer (priced at approximately $9.00/mg for 50 mg) may appear expensive, but at scale, the avoided resolution costs and higher purity often justify the premium . This is particularly true for critical steps in API synthesis where failure risk is high.

Cost Efficiency
Class-level inference
$9.00/mg (small scale) vs racemic + resolution costs
Racemic resolution reduces yield by >=50%
Pre-resolved material may reduce overall project costs at scale.
Based on vendor pricing and resolution literature
Procurement Economics Cost Efficiency Process Scale-up

Reactivity in Asymmetric Synthesis: Class-Level Inference

Chiral benzenoid alcohols like (2R)-1-(2-methoxyphenyl)propan-2-ol are frequently employed in the asymmetric synthesis of complex natural products and pharmaceutical intermediates, where they serve as chiral auxiliaries or building blocks . While direct quantitative data for this specific compound is sparse, its structural similarity to other successful chiral pool starting materials (e.g., (R)-1-phenylethanol) supports its utility in achieving high stereoselectivity in reactions such as asymmetric alkylations and acylations [1].

Asymmetric Synthesis Utility
Class-level inference
Structurally analogous to (R)-1-phenylethanol
Established chiral pool building block class
Belongs to a well-established class of chiral auxiliaries for stereoselective transformations.
Supports asymmetric alkylations and acylations
Asymmetric Catalysis Chiral Pool Synthesis Stereoselectivity

Optimizing Research and Industrial Use of (2R)-1-(2-methoxyphenyl)propan-2-ol


Synthesis of Enantiopure Beta-Adrenergic Antagonists

Leverage the (R)-enantiomer as a chiral template for constructing 2-methoxyphenylethanolamine-based beta-blockers, where stereochemistry is critical for receptor binding and selectivity [1]. The verified enantiopurity ensures that the resulting drug candidates have a consistent and predictable pharmacological profile.

Asymmetric Synthesis of Complex Pharmaceutical Intermediates

Utilize this chiral benzenoid alcohol in stereoselective transformations, such as asymmetric alkylations, to install stereocenters in advanced intermediates for APIs . The compound's high purity and defined stereochemistry reduce the risk of byproduct formation and simplify purification.

Chiral Building Block for Structure-Activity Relationship (SAR) Studies

Employ the compound as a stereochemically pure scaffold for SAR exploration in drug discovery, enabling precise assessment of how the (R)-configuration influences target engagement and efficacy relative to the (S)-enantiomer .

Method Development for Chiral HPLC Analysis

Use the well-characterized retention time on Chiralpak® AD-H columns (≥2 min separation from enantiomer) to develop and validate analytical methods for monitoring enantiomeric purity in process development and quality control .

Application
Selection Property
Validation Focus
Beta-adrenergic antagonist synthesis research
Enantiomeric purity and defined (R)-configuration
Receptor binding study consistency; chiral HPLC verification
Asymmetric synthesis of pharmaceutical intermediates
Chiral building block with high enantiopurity
Stereochemical outcome monitoring; byproduct reduction
SAR exploration of beta-blocker scaffolds
Stereochemically pure (R)-enantiomer
Comparative (R)- vs (S)- enantiomer activity profiling
Chiral HPLC method development
Well-characterized retention behavior on chiral column
Enantiomeric purity method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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